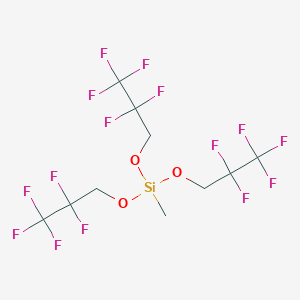
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane is a chemical compound known for its unique properties and applications in various fields. It is a silane compound with three 2,2,3,3,3-pentafluoropropoxy groups attached to a central silicon atom. This compound is often used in the synthesis of other chemicals and materials due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(2,2,3,3,3-pentafluoropropoxy)silane typically involves the reaction of methyltrichlorosilane with 2,2,3,3,3-pentafluoropropanol in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentafluoropropoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and other by-products.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds, which are useful in the production of silicone materials.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and nucleophiles. Reaction conditions often involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted silanes, silanols, and siloxanes.
Scientific Research Applications
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in the development of bio-compatible materials and coatings.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Methyltris(2,2,3,3,3-pentafluoropropoxy)silane involves its ability to form strong bonds with other molecules. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile building block in chemical synthesis. The pentafluoropropoxy groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyltrichlorosilane: A precursor used in the synthesis of Methyltris(2,2,3,3,3-pentafluoropropoxy)silane.
Trimethylsilyl Chloride: Another silane compound with different substituents.
Hexamethyldisiloxane: A siloxane compound with different properties and applications.
Uniqueness
This compound is unique due to the presence of the pentafluoropropoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and compatibility with various substrates, making it valuable in specialized applications.
Properties
CAS No. |
169155-40-2 |
|---|---|
Molecular Formula |
C10H9F15O3Si |
Molecular Weight |
490.24 g/mol |
IUPAC Name |
methyl-tris(2,2,3,3,3-pentafluoropropoxy)silane |
InChI |
InChI=1S/C10H9F15O3Si/c1-29(26-2-5(11,12)8(17,18)19,27-3-6(13,14)9(20,21)22)28-4-7(15,16)10(23,24)25/h2-4H2,1H3 |
InChI Key |
VBTXHVSHBNHQHL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OCC(C(F)(F)F)(F)F)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
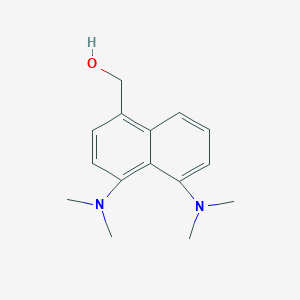


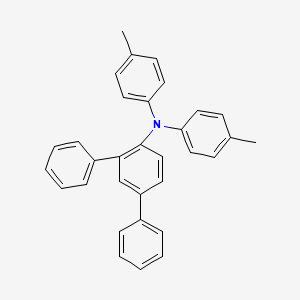
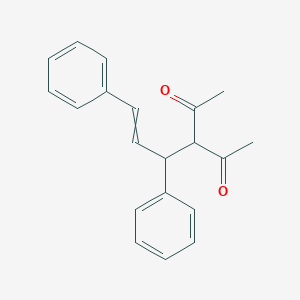
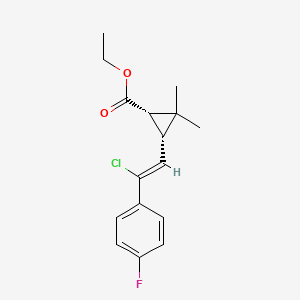
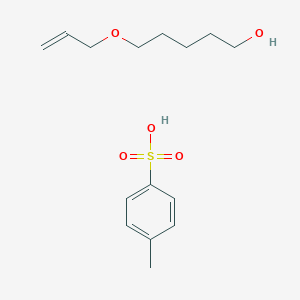
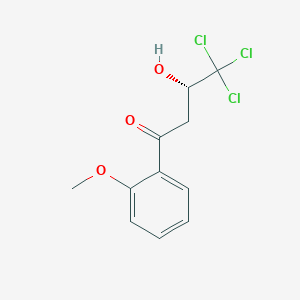

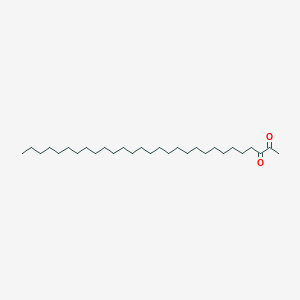
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
